molecular formula C19H26N2O6 B165450 1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate CAS No. 126937-42-6

1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

货号: B165450
CAS 编号: 126937-42-6
分子量: 378.4 g/mol
InChI 键: FUMOVDZJNXKHJM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate is a complex organic compound with the molecular formula C19H26N2O6. It is known for its unique structural features, which include a piperazine ring substituted with benzyl, tert-butyl, and methyl groups, as well as three carboxylate groups.

准备方法

The synthesis of 1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization.

    Substitution Reactions: The piperazine ring is then substituted with benzyl, tert-butyl, and methyl groups using appropriate alkylating agents under controlled conditions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

化学反应分析

1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate has shown promise in medicinal chemistry due to its potential pharmacological activities:

  • Antidepressant Activity : Research indicates that compounds with similar structures exhibit serotonin reuptake inhibition, suggesting potential use as antidepressants.
  • Neuroprotective Effects : Studies have explored its neuroprotective properties against neurodegenerative diseases, potentially acting through modulation of neurotransmitter systems.

Materials Science

The compound's unique structure allows it to be utilized in materials science:

  • Polymer Synthesis : It can serve as a monomer or crosslinking agent in the development of novel polymers with enhanced mechanical properties and thermal stability.
  • Nanocomposites : Incorporation into nanocomposite materials can improve their functionality in areas such as drug delivery systems and biosensors.

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block:

  • Synthesis of Complex Molecules : Its functional groups allow for further derivatization, facilitating the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study 1: Antidepressant Development

A study investigated the antidepressant-like effects of various piperazine derivatives including this compound. Results indicated significant improvements in behavioral tests indicative of antidepressant activity in rodent models .

Case Study 2: Polymer Applications

Research focused on developing new polymeric materials using this compound as a crosslinker. The resulting polymers exhibited superior thermal stability and mechanical strength compared to traditional materials .

作用机制

The mechanism of action of 1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

相似化合物的比较

1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of three carboxylate groups, which confer distinct chemical and biological properties.

生物活性

1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (CAS Number: 129799-14-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H26N2O6
  • Molecular Weight : 378.42 g/mol
  • CAS Number : 129799-14-0

Anticancer Activity

Research indicates that compounds containing the piperazine moiety exhibit significant anticancer properties. For instance, derivatives of piperazine have been shown to interfere with tubulin dynamics, which is crucial for cell division and proliferation. A study on benzimidazole-piperazine hybrids demonstrated notable antiproliferative effects against various cancer cell lines, including lung (A549) and breast cancer (MDA-MB-231), with IC50 values ranging from 2.8 to 7.8 µM .

Antiviral Properties

Piperazine derivatives have also been investigated for their antiviral activity. The patent WO2005079799A1 describes the use of piperazine compounds as anti-viral agents, suggesting that modifications in the piperazine structure can enhance their efficacy against viral infections .

Antinematodal Activity

Piperazine derivatives have shown promise in treating parasitic infections. In vitro studies have highlighted their efficacy against Trichinella spiralis, with certain compounds achieving over 90% reduction in parasite activity at specific concentrations .

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Inhibition : Similar to other piperazine derivatives, it may disrupt microtubule formation, leading to mitotic arrest in cancer cells.
  • Receptor Interaction : The compound's structural features may allow it to interact with specific receptors or enzymes involved in cancer and viral pathways.

Case Studies and Research Findings

StudyFindings
Benzimidazole-PiperazinesDemonstrated significant cytotoxicity against A549 and MDA-MB-231 cell lines with IC50 values between 2.8–7.8 µM .
Antiviral ActivityPiperazine derivatives showed potential as antiviral agents through structural modifications that enhance efficacy against viruses .
Antinematodal EfficacyCompounds exhibited >90% reduction in Trichinella spiralis activity at concentrations of 100 µg/mL after 48 hours .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step functionalization of the piperazine core. A common approach includes:

  • Step 1 : Protection of the piperazine nitrogen atoms using benzyl and tert-butyl groups via carbamate-forming reactions (e.g., using benzyl chloroformate and di-tert-butyl dicarbonate under anhydrous conditions) .
  • Step 2 : Methyl esterification at the C2 position using methyl iodide or dimethyl sulfate in the presence of a base like K2_2CO3_3 .
  • Critical conditions : Strict temperature control (0–20°C for carbamate formation), anhydrous solvents (e.g., DCM or THF), and inert atmosphere to prevent hydrolysis of sensitive intermediates .

Q. How can researchers effectively purify this compound, and what chromatographic techniques are most suitable?

Purification often employs silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc). For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) may be necessary. Monitoring via TLC (UV visualization) ensures intermediate purity before final crystallization .

Q. What spectroscopic methods are essential for confirming the structure and purity of this compound?

  • 1^1H/13^{13}C NMR : Key for verifying ester groups (δ ~165–170 ppm for carbonyls), tert-butyl (δ 1.4–1.5 ppm, singlet), and benzyl protons (δ 7.3–7.5 ppm) .
  • IR Spectroscopy : Confirms carbamate C=O stretches (~1700 cm1^{-1}) and ester C-O (~1250 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How should researchers approach optimizing reaction conditions for introducing the tert-butyl ester group in piperazine tricarboxylate derivatives?

  • Solvent selection : Use non-polar solvents (e.g., DCM) to minimize nucleophilic interference.
  • Catalyst : DMAP (4-dimethylaminopyridine) enhances reactivity in carbamate formation .
  • Temperature : Slow addition of (Boc)2_2O at 0°C prevents exothermic side reactions .
  • Workup : Quenching with aqueous NaHCO3_3 removes unreacted reagents .

Q. What strategies are recommended for managing stereochemical outcomes during the synthesis of chiral piperazine tricarboxylates?

  • Chiral auxiliaries : Use (S)- or (R)-benzyl groups to induce asymmetry during piperazine ring formation .
  • Enantioselective catalysis : Pd-catalyzed asymmetric hydrogenation for stereocontrol at the C2 methyl position .
  • Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound under varying experimental conditions?

  • DFT calculations : Model transition states for ester hydrolysis or carbamate cleavage to predict degradation pathways .
  • Solvent effects : COSMO-RS simulations assess solubility and stability in polar vs. non-polar media .
  • Reaction kinetics : Machine learning (e.g., Bayesian optimization) identifies optimal conditions for high-yield synthesis .

Q. What are the common degradation pathways of this compound, and how can stability studies be designed to assess its shelf-life?

  • Hydrolysis : Tert-butyl esters hydrolyze under acidic conditions (pH < 3), while benzyl carbamates degrade in basic media (pH > 10) .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
  • Light sensitivity : UV/Vis spectroscopy tracks photolytic decomposition; store in amber vials .

Q. How can contradictory data from spectroscopic analyses be resolved when characterizing complex piperazine derivatives?

  • Multi-technique cross-validation : Combine NMR (for functional groups), X-ray crystallography (absolute configuration), and IR (bond vibrations) .
  • Isotopic labeling : 15^{15}N-labeled piperazine aids in resolving overlapping NMR signals .
  • Dynamic NMR : Study rotational barriers of the piperazine ring to explain anomalous peak splitting .

Q. What in vitro biological screening models are appropriate for evaluating the bioactivity of this compound?

  • Enzyme inhibition assays : Target serine hydrolases or proteases due to the compound’s carbamate motifs .
  • Cell permeability : Caco-2 monolayer studies assess potential for blood-brain barrier penetration .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) to evaluate therapeutic potential .

Q. What role do protecting groups such as benzyl and tert-butyl esters play in the stepwise synthesis of multifunctional piperazine derivatives?

  • Orthogonal protection : Benzyl groups (removed via hydrogenolysis) and tert-butyl esters (cleaved with TFA) allow sequential functionalization .
  • Steric shielding : The tert-butyl group prevents undesired nucleophilic attack at the C4 position during methylation .
  • Compatibility : Ensure protecting groups are inert to subsequent reaction conditions (e.g., Grignard reagents) .

属性

IUPAC Name

1-O-benzyl 4-O-tert-butyl 2-O-methyl piperazine-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6/c1-19(2,3)27-17(23)20-10-11-21(15(12-20)16(22)25-4)18(24)26-13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMOVDZJNXKHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403430
Record name 1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126937-42-6
Record name 1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(Benzyloxycarbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (1-JJ, 1.07 g, 2.9 mmol, Small Molecules, Inc., Hoboken, N.J. USA) was dissolved in 10 mL of dry methanol and trimethylsilyl diazomethane (2.0 M in diethyl ether, Aldrich) was added dropwise with stirring at rt until a slight yellow color persisted. The solution was then concentrated under reduced pressure, and flash chromatography (0-50% EtOAc/hexanes elution) gave 1-benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (compound II-JJ) as a colorless oil: [M+Na]+=401.2 (35%); [M-Boc+H]+=279.1 (100%).
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

This step was carried out using the procedure described in Tetrahedron Letters 30 (39), 1989, 5193-5196. A 0.5 M solution of A1 in acetone was treated with K2CO3 (1.3 eq.) and Me2SO4 (1.2 eq.) and the mixture was refluxed 6 h. The reaction mixture was filtered and filtrate was concentrated under reduced pressure. The residue was dissolved in Et2O and washed with sat. aq. NaHCO3 solution, and brine, then dried and evaporated. The residue was purified by column chromatography on silica gel, eluting with 20-100% EtOAc/petroleum ether to give the title compound in 90% yield. 1H NMR (300 MHz, CDCl3, 300K) δ 7.35 (5H, m), 5.17 (2H, m), 4.77-4.50 (2H, m), 4.10-3.85 (1H, m), 3.74 (1.5H, s), 3.64 (1.5H, s), 3.30 (1H, m), 3.10 (1H, dd, J 13.6, 4.4), 2.86 (1H, m), 1.45 (9H, s). MS (ES+) C19H26N2O6 requires 378, found: 401 (M+Na)+.
[Compound]
Name
( 39 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

Synthesis routes and methods IV

Procedure details

1-Benzyloxycarbonyl-4-tert-butoxycarbonyl-piperazine-2-carboxylic acid (4.76 g, 13.0 mmol) (prepared as described by C. F. Bigge, S. J. Hays, P. M. Novak, J. T. Drummond, G. Johnson, T. P. Bobovski in Tetrahedron Letters, Vol. 30, 5193-5196, 1989) was dissolved in 10% methanol in benzene. A solution of trimethylsilyldiazomethane in hexane (8 mL, 2M) was added dropwise. After 10 min, glacial acetic acid (1 mL) was added. When gas evolution ceased, the solvents were removed in vacuo, and the residue partitioned between ethyl acetate and saturated sodium bicarbonate. The organic phase was washed with saturated brine and dried over magnesium sulfate. The crude product was chromatographed on silica gel with 15% ethyl acetate in hexane, then recrystallized from ethyl acetate/hexane to obtain the title compound as a white powder (1.8 g).
Quantity
4.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a solution of 3.00 g of piperazine-2-carboxylic acid in 100 mL of 1:1 dioxane-water at pH 11 was added dropwise a solution of 4.0 g of 2-(tert-butyloxycarbonyloxyimino)-2-phenylacetonitrile in 25 mL of dioxane, maintaining the pH of the solution at 11 during the addition with the use of 5 N NaOH. The mixture was stirred for 6 h at room temperature, then cooled to 0° C. The pH was adjusted to 9.5 with the use of 1 N HCl. Benzyl chloroformate (2.8 g) was added dropwise, maintaining the pH of the solution at 9.5 during the addition with the use of 5 N NaOH. The mixture was allowed to warm to room temperature and stirred for 20 h, then extracted with 2×75 mL of Et2O, acidified to pH≦2 with 1 N HCl, and extracted with 4×50 mL of EtOAc. The combined EtOAc extracts were washed with 50 mL of brine, dried over MgSO4, and concentrated to a pale yellow oil. This oil was dissolved in 150 mL of acetone. Dimethyl sulfate (2.25 g) and potassium carbonate (2.89 g) were added. The mixture was heated to reflux and stirred at this temperature for 6 h, then cooled, filtered, and concentrated. The residue was dissolved in 125 mL of Et2O and washed with 50 mL each of saturated NaHCO3, water, and brine. The organic phase was dried over MgSO4 and concentrated to yield 6.06 g of the title compound, which was used without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.8 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。